N-carbamoyl-3-[4-(2-chlorophenyl)-1,4-diazepan-1-yl]propanamide
Description
N-carbamoyl-3-[4-(2-chlorophenyl)-1,4-diazepan-1-yl]propanamide is a synthetic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a diazepane ring substituted with a chlorophenyl group and a carbamoyl-propanamide moiety, which contributes to its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
N-carbamoyl-3-[4-(2-chlorophenyl)-1,4-diazepan-1-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O2/c16-12-4-1-2-5-13(12)20-8-3-7-19(10-11-20)9-6-14(21)18-15(17)22/h1-2,4-5H,3,6-11H2,(H3,17,18,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXOIUBZAMEKLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=CC=CC=C2Cl)CCC(=O)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-carbamoyl-3-[4-(2-chlorophenyl)-1,4-diazepan-1-yl]propanamide typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamine and dihalide precursors under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorophenyl halide and the diazepane intermediate.
Carbamoylation: The final step involves the reaction of the diazepane derivative with a carbamoylating agent, such as isocyanate, to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-carbamoyl-3-[4-(2-chlorophenyl)-1,4-diazepan-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-carbamoyl-3-[4-(2-chlorophenyl)-1,4-diazepan-1-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-carbamoyl-3-[4-(2-fluorophenyl)-1,4-diazepan-1-yl]propanamide: Similar structure with a fluorophenyl group instead of a chlorophenyl group.
N-carbamoyl-3-[4-(2-bromophenyl)-1,4-diazepan-1-yl]propanamide: Similar structure with a bromophenyl group instead of a chlorophenyl group.
N-carbamoyl-3-[4-(2-methylphenyl)-1,4-diazepan-1-yl]propanamide: Similar structure with a methylphenyl group instead of a chlorophenyl group.
Uniqueness
N-carbamoyl-3-[4-(2-chlorophenyl)-1,4-diazepan-1-yl]propanamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern and functional groups contribute to its distinct properties compared to other similar compounds.
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